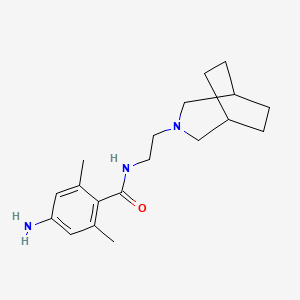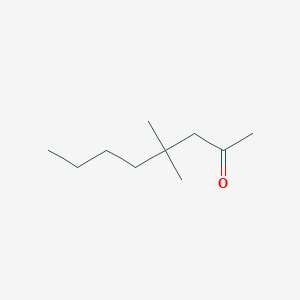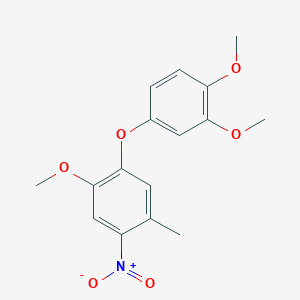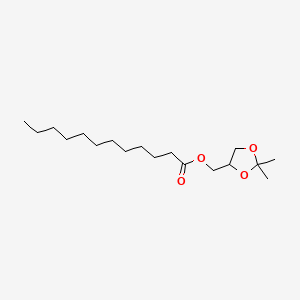
Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an amino group, a bicyclic structure, and dimethyl substitutions. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the amino group and the bicyclic structure. Common reagents used in these reactions include amines, acids, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- may be investigated for its potential therapeutic properties. Researchers may explore its activity as an enzyme inhibitor, receptor agonist/antagonist, or antimicrobial agent.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and signal transduction. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- include other substituted benzamides and bicyclic amines. Examples include:
- Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
- Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
- Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
Uniqueness
The uniqueness of Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- lies in its specific combination of functional groups and structural features. The presence of the bicyclic structure and dimethyl substitutions distinguishes it from other benzamides, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
39728-53-5 |
|---|---|
Molecular Formula |
C19H29N3O |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-amino-N-[2-(3-azabicyclo[3.2.2]nonan-3-yl)ethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C19H29N3O/c1-13-9-17(20)10-14(2)18(13)19(23)21-7-8-22-11-15-3-4-16(12-22)6-5-15/h9-10,15-16H,3-8,11-12,20H2,1-2H3,(H,21,23) |
InChI Key |
FAHQGAUMLWVNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NCCN2CC3CCC(C2)CC3)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)





![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)



